
6-Amino-7,8-dihydro-6H-quinolin-5-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-7,8-dihydro-6H-quinolin-5-one;dihydrochloride, also known as AQ-RA 741, is a synthetic compound that belongs to the quinoline family. It has been used in various scientific research applications due to its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Chemistry
A notable application of 6-aminoquinolones involves their use in the synthesis of bioactive polycyclic heterocycles. For instance, dihydro-3H-chromeno-[3,4-b][4,7]phenanthrolin-3-one and chromeno[4,3-b]pyrano[3,2-f]quinolin-3(13H)-one derivatives have been synthesized through an aza-Diels-Alder reaction of O-propargylated salicylaldehyde with 6-aminoquinolone. This single-step operation yields potentially bioactive compounds in high yields, highlighting the importance of 6-aminoquinolones in the development of novel heterocyclic structures with potential biological activities (Majumdar, Ponra, & Taher, 2011).
Photovoltaic Applications
In the realm of materials science, derivatives of 6-aminoquinolones have been investigated for their photovoltaic properties. For example, films of 2-amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and its chloro derivative have shown potential in organic–inorganic photodiode fabrication. These compounds demonstrate rectification behavior and photovoltaic properties under both dark and illuminated conditions, which could be leveraged in the development of new photodiode technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Organic Synthesis and Catalysis
6-Aminoquinolones also play a role in organic synthesis and catalysis. A green and efficient method for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been developed, using one-pot condensation of 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile in the presence of ammonium acetate in ethanol. This approach highlights the versatility of 6-aminoquinolones in facilitating rapid and environmentally friendly synthetic routes (Lei, Ma, & Hu, 2011).
Signal Recognition Particle Targeting
Research has uncovered a new mechanism of action for TAS-103, a quinoline derivative, by identifying its binding to the signal recognition particle (SRP) in cells. This interaction disrupts SRP complex formation, affecting the delivery of secretory proteins. This finding opens up new avenues for understanding the cellular effects of quinoline derivatives and their potential therapeutic applications (Yoshida et al., 2008).
Zinc Sensing
Quinoline-derivatized fluoresceins, such as QZ1 and QZ2, have been developed for sensing Zn(II) ions. These compounds exhibit significant fluorescence enhancement upon Zn(II) coordination, offering a tool for studying zinc's biological roles. The rapid and reversible binding kinetics of these sensors make them suitable for real-time monitoring of zinc in biological systems (Nolan et al., 2005).
Eigenschaften
IUPAC Name |
6-amino-7,8-dihydro-6H-quinolin-5-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c10-7-3-4-8-6(9(7)12)2-1-5-11-8;;/h1-2,5,7H,3-4,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNPEIONSLJMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=O)C1N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7,8-dihydro-6H-quinolin-5-one;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

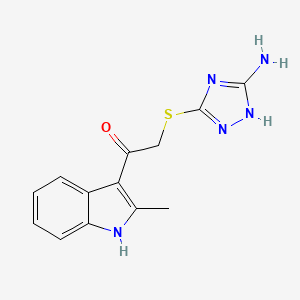
![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)
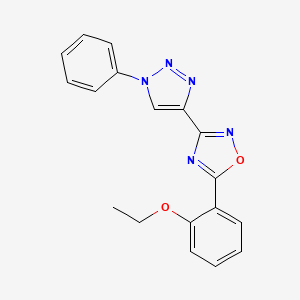
![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)
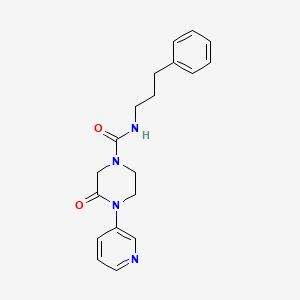
![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)
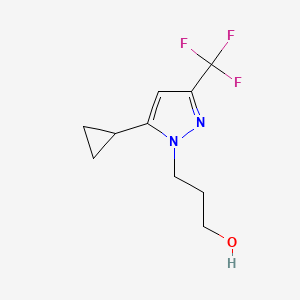
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 2-thiophenecarboxylate](/img/structure/B2856623.png)
![(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2856624.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2856626.png)
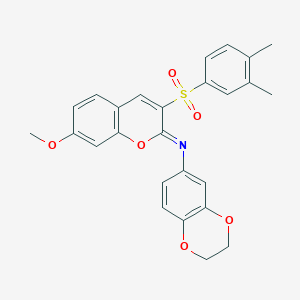
![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)